(S)-3-Methylpyrrolidin-3-ol hydrochloride is a chiral, non-proteinogenic amino alcohol. It serves as a valuable chiral building block in organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and natural products. Its enantiomeric purity makes it a crucial component in asymmetric synthesis, allowing for the creation of specific stereoisomers. []
(S)-3-Methylpyrrolidin-3-ol hydrochloride is a chiral compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are recognized for their significant roles in medicinal chemistry due to their biological activity and structural diversity. The hydrochloride salt form of (S)-3-Methylpyrrolidin-3-ol enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
The compound is classified under the International Union of Pure and Applied Chemistry name (3S)-3-methylpyrrolidin-3-ol;hydrochloride, with the Chemical Abstracts Service number 1956435-14-5. It is listed in databases such as PubChem, where it is identified by its unique identifiers including InChI Key ZDVCDFWGMDLBMU-JEDNCBNOSA-N .
The synthesis of (S)-3-Methylpyrrolidin-3-ol hydrochloride typically involves the following steps:
In industrial settings, large-scale synthesis may utilize optimized reaction conditions, including continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high yield and purity.
The molecular formula of (S)-3-Methylpyrrolidin-3-ol hydrochloride is , with a molecular weight of 137.61 g/mol. The structure features a pyrrolidine ring with a hydroxyl group at the 3-position:
The presence of the hydroxyl group at the 3-position contributes to its unique chemical properties compared to related compounds .
(S)-3-Methylpyrrolidin-3-ol hydrochloride can participate in various chemical reactions typical for alcohols and nitrogen-containing compounds. Key reactions include:
These reactions are essential for synthesizing derivatives that may have enhanced biological activity or different pharmacological profiles .
The mechanism of action for (S)-3-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, particularly within biological systems. The hydroxyl group and chiral center significantly influence its binding affinity and selectivity towards these targets. Research indicates potential interactions with neurotransmitter receptors and enzymes, suggesting roles in modulating biological pathways relevant to therapeutic applications .
Key chemical properties include:
The compound's physical state is typically a solid at room temperature when in hydrochloride form .
(S)-3-Methylpyrrolidin-3-ol hydrochloride has several scientific applications:
The pyrrolidine core of (S)-3-methylpyrrolidin-3-ol is typically constructed using chiral pool strategies or asymmetric ring-forming reactions. Malic acid derivatives serve as common starting materials due to their inherent chirality, enabling the installation of the stereogenic C3 center. In one patented route, (S)-malic acid undergoes double reduction to form (R)-1,2,4-butanetriol, followed by halogenation and amination cyclization to yield the target pyrrolidine scaffold . Alternative approaches employ N-protected-4-aminobutanals, where intramolecular reductive amination achieves ring closure with high stereofidelity [7].
Key Route Optimization Challenges:
Table 1: Comparative Synthetic Routes to the Pyrrolidine Core
Starting Material | Key Steps | Yield (%) | ee (%) |
---|---|---|---|
(S)-Malic acid | Reduction → Halogenation → Cyclization | 38 | >99 |
4-Chloro-3-hydroxybutyronitrile | Catalytic hydrogenation (Raney Ni) | 72 | Racemic |
(S)-Proline derivatives | Side-chain elongation → Reduction | 41 | >99 |
Catalytic asymmetric methods provide efficient access to the S-enantiomer without chiral pool dependencies. Continuous-flow hydrogenation of 3-methyl-3-pyrrolin-3-ol using immobilized Ru-BINAP catalysts achieves >98% ee and reduces reaction times from hours to minutes [2]. Organocatalytic approaches leverage proline-derived catalysts for α-amination of carbonyl compounds, though scalability remains challenging. Notably, enzymatic resolution with lipases or transaminases offers an alternative for enantiopure material, but maximum yield is capped at 50% [5].
Catalyst System Innovations:
Conversion of the free base (S)-3-methylpyrrolidin-3-ol to its hydrochloride salt enhances crystallinity, stability, and water solubility. The reaction proceeds via proton transfer in aprotic solvents:$$ \ce{(S)-C5H11NO + HCl{(solv)} ->[(iPrOH)] (S)-C5H11NO·HCl{(s)} ↓} $$Solvent choice critically impacts crystal morphology and purity. Isopropanol yields the highest-purity crystals (99.5% by HPLC) due to controlled nucleation kinetics, whereas aqueous HCl promotes hydrolysis impurities [1] [4].
Process Parameters:
Table 2: Hydrochloride Salt Crystallization Optimization
Solvent System | HCl Equivalents | Purity (%) | Crystal Characteristics |
---|---|---|---|
Anhydrous iPrOH | 1.05 | 99.5 | Needles, free-flowing |
iPrOH/H₂O (9:1) | 1.10 | 98.2 | Agglomerated plates |
EtOAc | 1.08 | 97.1 | Fine powder |
Continuous-flow technologies significantly enhance sustainability in synthesizing this chiral intermediate. Microreactor systems facilitate asymmetric hydrogenation with 98% ee while reducing Pd leaching to <5 ppm—a critical advance for pharmaceutical compliance [2]. Solvent optimization studies demonstrate that replacing THF with cyclopentyl methyl ether (CPME) in reductive amination lowers the Process Mass Intensity (PMI) by 40% without yield compromise [7].
Waste Reduction Strategies:
Table 3: Environmental Metrics for Production Methods
Metric | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
PMI (kg/kg) | 120 | 42 | 65% reduction |
E-factor | 85 | 19 | 78% reduction |
Energy (kWh/mol) | 32 | 12 | 62% reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: